7-bromo-6-methoxyquinolin-4-ol

Catalog No.
S6447131
CAS No.
99073-86-6
M.F
C10H8BrNO2
M. Wt
254.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-6-methoxyquinolin-4-ol

CAS Number

99073-86-6

Product Name

7-bromo-6-methoxyquinolin-4-ol

Molecular Formula

C10H8BrNO2

Molecular Weight

254.1

7-Bromo-6-methoxyquinolin-4-ol is a chemical compound belonging to the quinoline family, characterized by its bromine and methoxy substituents. Its molecular formula is C10H8BrNO2C_{10}H_{8}BrNO_{2}, with a molecular weight of approximately 254.08 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of the quinoline ring system, which is a key structure in numerous biologically active compounds.

  • Oxidation Reactions: This compound can undergo oxidation to form quinone derivatives, which are important intermediates in organic synthesis and can exhibit different biological activities.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, allowing for the synthesis of a variety of derivatives that may possess enhanced biological properties or different functionalities.
  • Condensation Reactions: It can react with carbonyl compounds in condensation reactions, forming more complex structures that may have applications in drug development .

Research indicates that 7-bromo-6-methoxyquinolin-4-ol exhibits significant biological activity:

  • Antimicrobial Properties: Compounds related to this structure have shown activity against various pathogens, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Several derivatives have been explored for their anticancer properties, targeting specific pathways involved in tumor growth and proliferation.
  • Enzyme Inhibition: This compound can act as an inhibitor for certain enzymes, making it a useful probe for studying biochemical pathways and interactions.

The synthesis of 7-bromo-6-methoxyquinolin-4-ol typically involves multi-step organic reactions. Common methods include:

  • Bromination of Methoxyquinoline: Starting from 6-methoxyquinoline, bromination can be achieved using bromine or brominating agents under controlled conditions to yield the bromo derivative.
  • Hydroxylation: The introduction of the hydroxyl group at the 4-position can be accomplished through various methods, such as nucleophilic substitution or hydrolysis reactions.
  • One-Pot Synthesis: Some synthetic routes allow for a one-pot reaction where multiple steps are combined into a single reaction vessel, improving efficiency and yield .

7-Bromo-6-methoxyquinolin-4-ol has several applications across different fields:

  • Medicinal Chemistry: It serves as a precursor for developing new therapeutic agents targeting infectious diseases and cancer.
  • Material Science: The compound is utilized in synthesizing advanced materials due to its unique structural properties.
  • Chemical Biology: It acts as a tool for probing biological systems, particularly in enzyme studies and protein interactions.

Interaction studies involving 7-bromo-6-methoxyquinolin-4-ol focus on its ability to bind with various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action and potential therapeutic effects.
  • Enzyme Kinetics: Studies on how it inhibits or activates specific enzymes help elucidate its role in biochemical pathways and its potential as a drug candidate.

Several compounds are structurally similar to 7-bromo-6-methoxyquinolin-4-ol. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
6-Bromo-7-methoxyquinolin-4-olC10H8BrNO2C_{10}H_{8}BrNO_{2}0.95
5-BromoquinolinC9H7BrNC_{9}H_{7}BrN0.90
6-MethoxyquinolineC10H9NOC_{10}H_{9}NO0.85
7-BromoquinolineC9H8BrNC_{9}H_{8}BrN0.88

Uniqueness

7-Bromo-6-methoxyquinolin-4-ol is unique due to its specific combination of bromine and methoxy groups on the quinoline structure, which enhances its biological activity compared to other similar compounds. Its ability to undergo various chemical transformations while retaining its core structure makes it particularly valuable in synthetic chemistry and drug development.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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